2-(2-Bromo-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-acetamide
Overview
Description
2-(2-Bromo-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a brominated phenoxy group, a thiazole ring, and a sulfamoyl phenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-acetamide typically involves multiple steps, starting with the bromination of phenol to form 2-bromo-phenol. This intermediate is then reacted with chloroacetic acid to produce 2-(2-bromo-phenoxy)acetic acid. The final step involves the coupling of this intermediate with 4-(thiazol-2-ylsulfamoyl)aniline under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The phenoxy and thiazole groups can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, bromine for bromination, and palladium catalysts for coupling reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenoxy derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
2-(2-Bromo-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-acetamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenoxy group and thiazole ring play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-nitro-6-(thiazol-2-yliminomethyl)-phenol
- 4-Bromo-2-(thiazol-2-yliminomethyl)-phenol
Uniqueness
Compared to similar compounds, 2-(2-Bromo-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications .
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O4S2/c18-14-3-1-2-4-15(14)25-11-16(22)20-12-5-7-13(8-6-12)27(23,24)21-17-19-9-10-26-17/h1-10H,11H2,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZRQVMVAXBRIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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